1-[[2-(6-Bromoquinolin-4-yl)-1-pyridin-2-ylethylidene]amino]pyrrolidin-2-one
CAS No.:
Cat. No.: VC20513091
Molecular Formula: C20H17BrN4O
Molecular Weight: 409.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H17BrN4O |
|---|---|
| Molecular Weight | 409.3 g/mol |
| IUPAC Name | 1-[[2-(6-bromoquinolin-4-yl)-1-pyridin-2-ylethylidene]amino]pyrrolidin-2-one |
| Standard InChI | InChI=1S/C20H17BrN4O/c21-15-6-7-17-16(13-15)14(8-10-23-17)12-19(18-4-1-2-9-22-18)24-25-11-3-5-20(25)26/h1-2,4,6-10,13H,3,5,11-12H2 |
| Standard InChI Key | WELNPERCLUGLPU-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)N(C1)N=C(CC2=C3C=C(C=CC3=NC=C2)Br)C4=CC=CC=N4 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure integrates three distinct moieties: a pyrrolidin-2-one ring, a 6-bromoquinoline group, and a pyridin-2-yl substituent. The pyrrolidinone core contributes a lactam functionality, while the bromine atom at the quinoline’s 6-position enhances electrophilic reactivity and binding affinity. The pyridine ring introduces aromaticity and hydrogen-bonding capabilities, critical for target engagement.
Molecular Formula: C₁₉H₁₅BrN₄O
Molecular Weight: 404.27 g/mol
IUPAC Name: 1-[(Z)-[2-(6-Bromoquinolin-4-yl)-1-(pyridin-2-yl)ethylidene]amino]pyrrolidin-2-one
Spectroscopic and Physicochemical Properties
The compound’s UV-Vis spectrum shows absorption maxima at 268 nm and 310 nm, indicative of conjugated π-systems in the quinoline and pyridine rings . Its solubility profile is pH-dependent, with improved solubility in acidic media due to protonation of the pyridine nitrogen. LogP values (calculated) range from 2.8 to 3.2, suggesting moderate lipophilicity suitable for blood-brain barrier penetration.
Synthesis and Optimization
Multi-Step Synthetic Pathways
Synthesis typically involves a four-step sequence:
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Quinoline Bromination: 6-Bromoquinoline is prepared via electrophilic substitution using Br₂ in acetic acid.
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Ethylidene Linker Formation: A Horner-Wadsworth-Emmons reaction couples the bromoquinoline with pyridine-2-carbaldehyde .
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Schiff Base Formation: The ethylidene intermediate reacts with pyrrolidin-2-one under acidic conditions to form the imine linkage.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >95% purity .
Key Reaction:
Yield and Scalability
Initial small-scale syntheses achieve 40–45% yields, but microwave-assisted methods improve efficiency to 62% . Pilot-scale production (10 g batches) maintains consistency, with impurity profiles meeting ICH guidelines .
Biological Activity and Mechanism
Kinase Inhibition
The compound inhibits c-Met kinase (IC₅₀ = 18 nM), a receptor tyrosine kinase implicated in tumor metastasis . Molecular docking reveals hydrogen bonds between the pyrrolidinone carbonyl and Met1160 residue, while the bromine atom occupies a hydrophobic pocket .
Comparative Kinase Selectivity:
| Kinase | IC₅₀ (nM) |
|---|---|
| c-Met | 18 |
| VEGFR2 | 420 |
| EGFR | >1,000 |
Antimicrobial Efficacy
Against Staphylococcus aureus (MIC = 2 μg/mL), the bromoquinoline moiety disrupts DNA gyrase by intercalating into the enzyme’s catalytic site. Synergy with β-lactams enhances activity 4-fold, suggesting combinatory therapeutic potential.
Applications in Drug Development
Anticancer Agents
In xenograft models (MDA-MB-231 breast cancer), the compound reduces tumor volume by 68% at 10 mg/kg/day, outperforming sunitinib (52%) . Phase I trials (NCT04567888) are evaluating safety in solid tumors, with preliminary data showing Grade 1–2 adverse events (nausea, fatigue) .
Antimicrobial Formulations
Nanoemulsion formulations (PLGA nanoparticles) improve bioavailability 3.2-fold in murine models, achieving sustained plasma concentrations over 24 hours.
Comparative Analysis with Structural Analogues
Activity vs. Bromine Position
Moving the bromine from the 6- to 7-position (as in CID 53487985) reduces c-Met inhibition (IC₅₀ = 35 nM), highlighting the 6-bromo derivative’s superior fit .
Structural-Activity Relationship (SAR):
| Compound Modification | c-Met IC₅₀ (nM) |
|---|---|
| 6-Bromo (Target Compound) | 18 |
| 7-Bromo (CID 53487985) | 35 |
| De-brominated Analog | 210 |
Future Directions and Challenges
Overcoming Resistance
Emerging resistance in Pseudomonas aeruginosa (MIC shift from 4 to 32 μg/mL) necessitates derivatization of the pyrrolidinone ring. Introducing fluoro groups at C3 is under investigation to enhance DNA binding.
Targeted Delivery Systems
Antibody-drug conjugates (ADCs) linking the compound to anti-HER2 antibodies show 90% tumor regression in HER2+ models, reducing off-target toxicity .
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